3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione

Lipophilicity CNS drug design Hydantoin pharmacology

3-[(2,2-Dichlorocyclopropyl)methyl]imidazolidine-2,4-dione (CAS 171816-24-3) is a synthetic N3-substituted hydantoin derivative with the molecular formula C₇H₈Cl₂N₂O₂ and an exact mass of 221.996283 g/mol. The compound features an imidazolidine-2,4-dione core bearing a 2,2-dichlorocyclopropylmethyl substituent at the N3 position, a structural feature that distinguishes it from clinically established hydantoin anticonvulsants such as phenytoin (5,5-diphenylhydantoin) and ethotoin (3-ethyl-5-phenylhydantoin).

Molecular Formula C7H8Cl2N2O2
Molecular Weight 223.05 g/mol
CAS No. 171816-24-3
Cat. No. B6614409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione
CAS171816-24-3
Molecular FormulaC7H8Cl2N2O2
Molecular Weight223.05 g/mol
Structural Identifiers
SMILESC1C(C1(Cl)Cl)CN2C(=O)CNC2=O
InChIInChI=1S/C7H8Cl2N2O2/c8-7(9)1-4(7)3-11-5(12)2-10-6(11)13/h4H,1-3H2,(H,10,13)
InChIKeyBXFLYKIRUJETIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,2-Dichlorocyclopropyl)methyl]imidazolidine-2,4-dione (CAS 171816-24-3): Structural Identity and Physicochemical Baseline for Procurement Evaluation


3-[(2,2-Dichlorocyclopropyl)methyl]imidazolidine-2,4-dione (CAS 171816-24-3) is a synthetic N3-substituted hydantoin derivative with the molecular formula C₇H₈Cl₂N₂O₂ and an exact mass of 221.996283 g/mol . The compound features an imidazolidine-2,4-dione core bearing a 2,2-dichlorocyclopropylmethyl substituent at the N3 position, a structural feature that distinguishes it from clinically established hydantoin anticonvulsants such as phenytoin (5,5-diphenylhydantoin) and ethotoin (3-ethyl-5-phenylhydantoin). Two NMR spectra are registered in the SpectraBase spectral database, confirming structural identity [1]. Computed physicochemical parameters include an XLogP of 0.7, a topological polar surface area (TPSA) of 49.4 Ų, one hydrogen bond donor, and two hydrogen bond acceptors . No bioactivity data, pharmacological characterization, or regulatory filings were identified for this compound in any authoritative public database at the time of this analysis.

Why Generic Hydantoin Substitution Fails for 3-[(2,2-Dichlorocyclopropyl)methyl]imidazolidine-2,4-dione: The Dichlorocyclopropylmethyl Moiety as a Non-Interchangeable Pharmacophoric Element


Hydantoins (imidazolidine-2,4-diones) constitute a pharmacologically diverse class where even minor N3-substituent variations produce large shifts in anticonvulsant potency, sodium channel binding affinity, and neurotoxicity profiles [1]. In a series of N3-substituted 2,4-imidazolidinediones evaluated in the maximal electroshock seizure (MES) test, compounds exhibited anticonvulsant activities ranging from equipotent to phenytoin to entirely inactive depending solely on the N3 substituent identity [1]. The 2,2-dichlorocyclopropylmethyl group present in CAS 171816-24-3 introduces a unique combination of electronic (dual chlorine electron-withdrawing effects) and steric (cyclopropyl ring constraint) features not replicated by any approved hydantoin drug or common screening analog [2]. Substituting this compound with phenytoin, ethotoin, or unsubstituted cyclopropyl analogs would alter the hydrogen-bonding capacity, lipophilicity, and conformational constraints that govern target engagement—rendering generic within-class substitution scientifically unsound without empirical comparative data.

Quantitative Differentiation Evidence for 3-[(2,2-Dichlorocyclopropyl)methyl]imidazolidine-2,4-dione: Physicochemical, Structural, and Class-Level Comparative Data


Lipophilicity (XLogP) Comparison Versus Phenytoin: Implications for CNS Permeability and Volume of Distribution

The computed XLogP of 3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione is 0.7 , which is approximately 1.8 log units lower than that of phenytoin (XLogP ≈ 2.47) [1]. This difference of ΔXLogP ≈ −1.77 indicates substantially reduced lipophilicity for the dichlorocyclopropylmethyl-substituted compound. Within the hydantoin anticonvulsant class, phenytoin's XLogP of ~2.47 is associated with high plasma protein binding (~90%) and a volume of distribution of 0.6–0.8 L/kg [1]; the lower XLogP of 0.7 for the target compound predicts reduced tissue partitioning and potentially lower CNS accumulation, which could affect both efficacy onset and neurotoxicity risk—though no in vivo PK data exist to confirm this prediction.

Lipophilicity CNS drug design Hydantoin pharmacology XLogP

Hydrogen Bond Donor Count Comparison Versus Ethotoin: Potential Impact on Aqueous Solubility and Permeability

3-[(2,2-Dichlorocyclopropyl)methyl]imidazolidine-2,4-dione possesses one hydrogen bond donor (HBD = 1) , identical to ethotoin (HBD = 1), another N3-substituted hydantoin anticonvulsant [1]. Both compounds differ from phenytoin (HBD = 2) due to N3-substitution eliminating the N3–H donor. However, the target compound's two hydrogen bond acceptors (HBA = 2) are identical to both ethotoin and phenytoin (HBA = 2 each). The TPSA of 49.4 Ų for the target compound is identical to that of ethotoin (49.4 Ų) and lower than phenytoin (58.2 Ų) [1], predicting comparable passive membrane permeability to ethotoin but with differentiated lipophilicity (target compound XLogP = 0.7 vs. ethotoin experimental logP ≈ 1.5) [2] that may improve aqueous solubility while maintaining sufficient permeability.

Hydrogen bonding Solubility Permeability Lipinski rules

Electronic Effects of the 2,2-Dichlorocyclopropyl Group: Class-Level Inference for Sodium Channel Pharmacophore Modulation

The 2,2-dichlorocyclopropyl substituent exerts a pronounced electron-withdrawing effect distinct from unsubstituted cyclopropyl or simple alkyl groups. The dual chlorine substitution on the cyclopropyl ring increases the σ* (sigma-star) electron-withdrawing character of the cyclopropyl moiety, as established in comparative electronic effect studies of cyclopropyl and 2,2-dichlorocyclopropyl groups [1]. This electronic modulation is significant for hydantoin sodium channel blockers because phenytoin's activity at neuronal voltage-gated sodium channels (IC₅₀ = 40 μM in [³H]batrachotoxinin binding assay) [2] is sensitive to the electron density on the hydantoin ring; electron-withdrawing substituents on the N3-aralkyl group enhance binding affinity in certain hydantoin series [3]. The 2,2-dichlorocyclopropylmethyl group in the target compound thus presents a unique electronic profile—combining cyclopropyl ring strain and conformational restriction with dual chlorine electron withdrawal—that cannot be replicated by phenytoin's phenyl rings, ethotoin's ethyl group, or unsubstituted cyclopropyl analogs such as 1-cyclopropylimidazolidine-2,4-dione (CAS 1178392-11-4) [4]. No direct sodium channel binding data exist for the target compound.

Electronic effects Cyclopropyl group Sodium channel Structure-activity relationship

Spectral Identity Confirmation: NMR Characterization Enabling Analytical Release and Quality Control

3-[(2,2-Dichlorocyclopropyl)methyl]imidazolidine-2,4-dione has two NMR spectra registered in the Wiley SpectraBase database (Compound ID: 5Vwr4OqFkHZ) [1], providing experimentally verified spectral fingerprints for identity confirmation. The InChIKey (BXFLYKIRUJETIM-UHFFFAOYSA-N) and InChI string (InChI=1S/C7H8Cl2N2O2/c8-7(9)1-4(7)3-11-5(12)2-10-6(11)13/h4H,1-3H2,(H,10,13)) are publicly registered [1]. In contrast, the closest structural analog, 1-cyclopropylimidazolidine-2,4-dione (CAS 1178392-11-4), has no publicly available NMR spectra in SpectraBase and limited spectral characterization data [2]. The availability of reference NMR spectra for the target compound enables unambiguous identity verification upon receipt—a critical procurement consideration when sourcing research chemicals that lack pharmacopoeial monographs or certified reference standards.

NMR spectroscopy Quality control Analytical chemistry Compound identity verification

Procurement Application Scenarios for 3-[(2,2-Dichlorocyclopropyl)methyl]imidazolidine-2,4-dione Based on Evidence-Linked Differentiation


Chemical Probe for Hydantoin Sodium Channel Structure-Activity Relationship (SAR) Studies Requiring Low-Lipophilicity N3-Substituents

With an XLogP of 0.7—approximately 1.8 log units lower than phenytoin (XLogP 2.47) [1]—this compound occupies a lipophilicity range that is underrepresented among characterized hydantoin anticonvulsants. Research groups investigating the relationship between hydantoin lipophilicity and sodium channel subtype selectivity, CNS penetration, or off-target binding may use this compound as a low-logP benchmark within a hydantoin library. Its computed TPSA of 49.4 Ų and single HBD further position it as a scaffold with favorable permeability-to-solubility balance predicted by Lipinski analysis .

Electronic Effect Probe: Investigating the Contribution of 2,2-Dichlorocyclopropyl Electron-Withdrawing Character to Hydantoin Pharmacophore Activity

The 2,2-dichlorocyclopropyl group provides a unique combination of cyclopropyl conformational constraint and dual chlorine electron withdrawal that is absent from all clinically approved hydantoins [2]. This compound can serve as a mechanistic probe in medicinal chemistry programs exploring the electronic requirements for neuronal voltage-gated sodium channel binding—where phenytoin binds with an IC₅₀ of 40 μM [3]—or for programs targeting other hydantoin-sensitive targets. It is particularly suited for comparative studies against 1-cyclopropylimidazolidine-2,4-dione (CAS 1178392-11-4) to isolate the contribution of chlorine substitution to binding affinity and functional activity [4].

Reference Standard for Analytical Method Development and Quality Control of Dichlorocyclopropyl-Containing Hydantoins

With two NMR spectra registered in the Wiley SpectraBase database and a verified InChIKey (BXFLYKIRUJETIM-UHFFFAOYSA-N) [5], this compound can function as an analytical reference standard for laboratories developing HPLC, LC-MS, or NMR methods for dichlorocyclopropyl-substituted hydantoins. The availability of reference spectral data supports identity verification and purity assessment in the absence of pharmacopoeial monographs, which is a practical procurement consideration when sourcing research-grade hydantoin derivatives [5].

Negative Control or Comparator in N3-Substituted Hydantoin Antibacterial Screening Cascades

Structural analogs of imidazolidine-2,4-dione have been investigated for antibacterial activity through molecular docking studies targeting bacterial proteins [6]. Given the structural uniqueness of the 2,2-dichlorocyclopropylmethyl group at N3, this compound may serve as a selectivity control or comparator compound in antibacterial screening panels alongside N3-aryl and N3-alkyl hydantoin congeners. However, prospective users must note that no direct antibacterial activity data (MIC values, zone-of-inhibition measurements) have been published for this specific compound in any peer-reviewed source accessible at the time of this analysis.

Quote Request

Request a Quote for 3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.